molecular formula C15H23NO2 B2652526 Tert-butyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate CAS No. 2248183-89-1

Tert-butyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate

Cat. No. B2652526
CAS RN: 2248183-89-1
M. Wt: 249.354
InChI Key: HGUJNHAIEBPLAY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate” is an organic compound. The “tert-butyl” part refers to a functional group (R−C(CH3)3) where R is the rest of the molecule . The “(3S)” denotes the stereochemistry of the compound . “3-amino” suggests the presence of an amino group (-NH2) on the third carbon in the chain. “3-(2,3-dimethylphenyl)” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen) attached to the third carbon in the chain, with methyl groups (-CH3) attached to the second and third carbons of the phenyl group. “Propanoate” is a propionate ester, which means the compound contains a propionate group (CH3CH2COO-) attached through an ester linkage .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a chiral center, indicated by the “(3S)” in the name . The tert-butyl group is bulky and could influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The compound contains several functional groups (amino, phenyl, tert-butyl, and ester) that could potentially undergo various chemical reactions. For instance, the amino group might participate in acid-base reactions, the phenyl group might undergo electrophilic aromatic substitution, and the ester group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups (like the amino and ester groups) and nonpolar groups (like the tert-butyl and phenyl groups) could influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10-7-6-8-12(11(10)2)13(16)9-14(17)18-15(3,4)5/h6-8,13H,9,16H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJNHAIEBPLAY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.